molecular formula C13H13NO3 B3010858 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 401624-13-3

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B3010858
CAS No.: 401624-13-3
M. Wt: 231.251
InChI Key: JVESLLWRVUDBRU-UHFFFAOYSA-N
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Description

1-(2-Propoxyphenyl)-1H-pyrrole-2,5-dione (CAS 401624-13-3) is a high-purity organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol. It belongs to the class of 1H-pyrrole-2,5-dione derivatives, also known as maleimides, which are recognized in scientific literature for their diverse pharmacological potential. This specific compound serves as a key intermediate for researchers investigating novel therapeutic agents. Studies on related 1H-pyrrole-2,5-dione derivatives have highlighted their significance as potent cholesterol absorption inhibitors , which can suppress lipid accumulation in macrophages and the subsequent formation of foam cells—a critical process in the development of atherosclerosis. Furthermore, this class of compounds has demonstrated the ability to concentration-dependently reduce the secretion of pro-inflammatory markers such as TNF-α, IL-6, and ROS, indicating a valuable role in exploring anti-inflammatory pathways. The structural motif of the 1H-pyrrole-2,5-dione ring is present in various compounds with documented anti-inflammatory and antimicrobial activities , making it a versatile scaffold in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-propoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-9-17-11-6-4-3-5-10(11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVESLLWRVUDBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-propoxybenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Alkyl Substituents : Aromatic substituents (e.g., chlorophenyl, phenylethyl) enhance lipophilicity and membrane permeability, which correlates with antimicrobial and cytotoxic activities . In contrast, ether-linked alkyl chains (e.g., propoxyphenyl) may improve aqueous solubility, critical for drug formulation.
  • Functional Group Reactivity : Propargyl-substituted maleimides (e.g., compound 9 in ) are tailored for bioorthogonal reactions, while thiol-reactive maleimides (e.g., MI-1 in ) target cysteine residues in therapeutic proteins.

Physicochemical Properties

Substituents significantly alter solubility, stability, and reactivity:

Property 1-(2-Propoxyphenyl) Derivative 1-(2-Chlorophenyl) Derivative 1-(Phenoxyphenyl) Derivative
Molecular Weight ~265 (estimated) 207.61 265.26
Solubility Moderate (ether linkage) Low (aromatic chlorination) Low (aromatic phenoxy)
Reactivity Thiol-specific Thiol-specific Thiol-specific

Insights :

  • The propoxyphenyl group’s ether bond may reduce crystallinity compared to halogenated derivatives, facilitating formulation in drug delivery systems .

Biological Activity

1-(2-Propoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound with a unique structure characterized by a pyrrole ring and a propoxyphenyl substituent. Its molecular formula is C₁₃H₁₃N₁O₃, with a molecular weight of approximately 233.25 g/mol. The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The structural configuration of this compound includes two carbonyl groups at the 2 and 5 positions of the pyrrole ring. This arrangement contributes to its reactivity and biological interactions. The presence of both aromatic and heterocyclic components enhances its potential as a bioactive compound.

Antimicrobial Properties

Research indicates that derivatives of pyrrole-2,5-dione, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, demonstrating their potential as antibacterial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. For instance, molecular docking studies suggest that this compound interacts effectively with COX enzymes, potentially leading to reduced inflammation.

Case Studies

  • Cyclooxygenase Inhibition : A study focused on the synthesis and evaluation of various pyrrole derivatives including this compound reported promising results in inhibiting COX-2 activity. The compound demonstrated a significant selectivity index over COX-1, indicating its potential for therapeutic applications in conditions characterized by inflammation (e.g., arthritis) .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various pyrrole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Interaction Studies

Interaction studies using molecular docking techniques have elucidated the binding affinity of this compound with various biological targets. These studies are crucial for understanding the compound's mechanism of action and its therapeutic potential.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes key features:

Compound NameMolecular FormulaNotable Biological Activity
This compoundC₁₃H₁₃N₁O₃Antimicrobial; Anti-inflammatory
1-(4-methoxyphenyl)-1H-pyrrole-2,5-dioneC₁₂H₁₁N₁O₃Moderate antimicrobial activity
3-(benzo[d]thiazol-2-yl)-1H-pyrrole-2,5-dioneC₁₄H₉N₂OSStrong COX-2 inhibitor

Q & A

Q. What are the recommended methods for synthesizing 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione, and how can reaction efficiency be optimized?

Synthesis typically involves the nucleophilic substitution of a propoxy group onto a phenylpyrroledione precursor. A common approach is to react maleic anhydride derivatives with 2-propoxyaniline under reflux in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM). For optimization:

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
  • Use catalytic bases (e.g., triethylamine) to enhance nucleophilicity.
  • Purify via column chromatography with silica gel and validate purity via melting point analysis or NMR .

Q. How is the crystal structure of this compound resolved, and what software tools are critical for this process?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing high-quality crystals using slow evaporation in solvents like ethanol or acetonitrile.
  • Data collection with a diffractometer (e.g., Bruker D8 Venture) and refinement using SHELXL .
  • Analyze dihedral angles between the propoxyphenyl and pyrroledione moieties to assess planarity deviations (e.g., r.m.s. deviations <0.05 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : Confirm substitution patterns (e.g., 1H^1H NMR for propoxy protons at δ 1.2–1.5 ppm; 13C^{13}C NMR for carbonyl signals at ~170 ppm) .
  • FT-IR : Identify carbonyl stretching vibrations (C=O) at ~1700–1750 cm1^{-1} .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How does the electronic nature of the propoxyphenyl substituent influence the compound’s reactivity in Michael addition reactions?

The electron-donating propoxy group (-OPr) enhances the electrophilicity of the maleimide moiety, facilitating nucleophilic attacks. Computational studies (e.g., DFT) can quantify charge distribution:

  • Calculate Fukui indices to identify reactive sites .
  • Compare reaction rates with analogs (e.g., methoxy or fluoro substituents) to isolate electronic effects .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values may arise from assay conditions or impurities. Mitigation strategies include:

  • Standardize cell lines (e.g., A549 for NSCLC studies) and assay protocols (e.g., MTT vs. ATP-luminescence) .
  • Validate compound stability under physiological conditions (e.g., HPLC monitoring in PBS at 37°C) .
  • Use orthogonal assays (e.g., Western blotting for target protein inhibition) to confirm mechanism .

Q. How can computational modeling guide the design of derivatives with improved kinase inhibition profiles?

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like MAP2K3 or IGF1R .
  • Generate QSAR models using descriptors like logP, polar surface area, and H-bond acceptor count .
  • Prioritize derivatives with balanced solubility (e.g., LogD <3) and metabolic stability (e.g., CYP450 screening) .

Q. What challenges arise in scaling up the synthesis of this compound for in vivo studies?

  • Byproduct Formation : Optimize stoichiometry to minimize maleimide dimerization.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Stability : Store under inert atmosphere to prevent hydrolysis of the maleimide ring .

Methodological Notes

  • Crystallography : SHELXL is preferred for small-molecule refinement due to robust handling of disorder and twinning .
  • Assay Design : Include positive controls (e.g., Erlotinib for kinase inhibition) to contextualize activity data .
  • Data Reproducibility : Archive raw diffraction data (e.g., CIF files) in public repositories like Cambridge Structural Database .

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